[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine
Description
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1,3-bis[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3,5-triazin-6-amine |
InChI |
InChI=1S/C25H30N6O2/c1-18-13-19(2)28-24(27-18)29-25-26-16-30(14-20-5-9-22(32-3)10-6-20)17-31(25)15-21-7-11-23(33-4)12-8-21/h5-13H,14-17H2,1-4H3,(H,26,27,28,29) |
InChI Key |
HHFTZXSKANTTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCN(CN2CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Bis-(4-methoxybenzyl)amine
The precursor bis-(4-methoxybenzyl)amine is synthesized through reductive amination of p-anisaldehyde and 4-methoxybenzylamine using sodium borohydride (NaBH₄) in methanol. This method, adapted from, achieves quantitative yields (98.6% purity) under reflux conditions. Key steps include:
Triazine Ring Formation
Cyanuric chloride serves as the triazine precursor due to its high reactivity. Reacting bis-(4-methoxybenzyl)amine with cyanuric chloride in acetone at 0°C facilitates selective substitution. A stepwise approach, as described in, ensures controlled mono- and disubstitution:
-
First substitution : Bis-(4-methoxybenzyl)amine reacts with cyanuric chloride at 0°C in acetone, forming a monosubstituted triazine intermediate.
-
Second substitution : A nucleophilic amine (e.g., ammonia or a protected amine) is introduced under basic conditions (NaHCO₃) to yield the 1,4,5,6-tetrahydrotriazine core.
Synthesis of 4,6-Dimethyl-pyrimidin-2-amine
The pyrimidine moiety is constructed via cyclization of a β-diketone with a guanidine derivative. A one-pot method from optimizes this process:
Guanidine Intermediate Formation
Aniline derivatives react with cyanamide in aqueous acid to form phenylguanidinium salts. For 4,6-dimethyl-pyrimidin-2-amine:
Key Optimization
-
Molar ratios : Aniline:cyanamide:acetylacetone = 1:0.8–2:0.8–10 ensures complete conversion.
-
Temperature control : Reflux conditions (100–120°C) prevent side-product formation.
Coupling of Triazine and Pyrimidine Moieties
The final step involves linking the triazine and pyrimidine components via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
The 2-amino group of 4,6-dimethyl-pyrimidin-2-amine attacks the electrophilic triazine carbon under basic conditions:
Palladium-Catalyzed Coupling
For improved regioselectivity, a Buchwald-Hartwig amination is employed:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | NaBH₄ reduction in MeOH | 98.6 | >98 | High yield, scalable | Requires azeotropic drying |
| One-Pot Pyrimidine | Guanidine cyclization | 85 | 95 | Minimal isolation steps | Acidic conditions may degrade groups |
| NAS Coupling | K₂CO₃ in DMF, 80°C | 55 | 90 | No metal catalysts | Low yield due to steric effects |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 72 | 98 | High regioselectivity | Costly catalysts |
Purification and Characterization
Final purification is achieved via:
-
Crystallization : Ethanol/water mixtures yield high-purity (>98%) crystals.
-
Column chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted intermediates.
Characterization data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine or pyrimidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully reduced triazine or pyrimidine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The triazine and pyrimidine rings are known to interact with biological targets involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for tumor growth. Studies show that derivatives of triazines often act as enzyme inhibitors or interfere with DNA synthesis in cancer cells .
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development.
Enzyme Inhibition
The compound's structural characteristics suggest it could act as an inhibitor for specific enzymes linked to metabolic disorders or cancers.
- Target Enzymes : Research has highlighted the potential of triazine derivatives in inhibiting kinases and other enzymes crucial for cellular signaling pathways .
- Clinical Relevance : The inhibition of such enzymes can lead to reduced tumor growth rates and improved patient outcomes in targeted therapies.
Photophysical Properties
The unique arrangement of atoms within the compound allows it to exhibit interesting photophysical properties.
- Fluorescence : Similar compounds have been studied for their ability to act as fluorophores in various applications, including bioimaging and sensors .
- Potential Uses : The ability to emit light upon excitation makes this compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Synthetic Pathways
The synthesis of [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine can involve several steps:
- Formation of the Triazine Ring : Utilizing precursors that allow for the construction of the triazine framework.
- Pyrimidine Integration : Following the formation of the triazine core, the pyrimidine ring can be introduced through nucleophilic substitution reactions.
- Methoxybenzyl Substitution : Finally, attaching methoxybenzyl groups can enhance solubility and biological activity.
Mechanism of Action
The mechanism of action of [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical differences between the target compound and its analogs:
Research Findings and Gaps
Biological Activity
[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Triazine core : A heterocyclic structure that often exhibits biological activity.
- Pyrimidine moiety : Known for its involvement in various biochemical processes.
- Methoxy-benzyl groups : These substituents may enhance lipophilicity and biological interactions.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural frameworks exhibit both antidepressant and anxiolytic properties. For instance, a study on related tetrahydro-pyrimidones demonstrated a dual profile of central nervous system (CNS) stimulation and depression in animal models. Some derivatives showed significant antidepressant effects at specific dosages, suggesting that [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine may share these properties .
Anticancer Activity
Compounds containing pyrimidine and triazine structures have been reported to exhibit anticancer activities. They may act through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of methoxy groups could enhance the interaction with cellular targets involved in cancer pathways .
Antimicrobial Properties
The antimicrobial potential of similar compounds suggests that [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine might also possess activity against various pathogens. The incorporation of nitrogen-containing heterocycles is often linked to enhanced antibacterial and antifungal properties .
Study 1: CNS Activity Evaluation
In a pharmacological evaluation involving mice, the compound was assessed for CNS effects. Results indicated that certain derivatives induced signs of both stimulation and depression depending on dosage. This dual activity highlights the potential for therapeutic applications in mood disorders .
Study 2: Anticancer Screening
A series of compounds structurally related to [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine were screened against various cancer cell lines. The findings suggested significant cytotoxicity at micromolar concentrations for some derivatives .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for the efficient production of [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine?
The synthesis involves multi-step reactions, including:
- Stepwise alkylation : Sequential introduction of 4-methoxybenzyl groups onto the triazine core under controlled pH (e.g., using NaH in THF) to avoid over-alkylation.
- Pyrimidine coupling : Reaction of the triazine intermediate with 4,6-dimethylpyrimidin-2-amine via nucleophilic substitution, typically catalyzed by Pd-based reagents.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
A combination of:
- NMR spectroscopy : - and -NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm, pyrimidine protons at δ 6.5–7.2 ppm).
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 529.254).
- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar triazine derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported enzyme inhibition data for this compound?
Contradictions may arise from assay conditions (e.g., pH, cofactors) or target isoform specificity. To resolve:
- Standardize assays : Use recombinant enzymes (e.g., kinase isoforms) under uniform buffer conditions (pH 7.4, 1 mM ATP).
- Competitive binding studies : Compare IC values with known inhibitors (e.g., staurosporine) to validate selectivity.
- Structural analogs : Test derivatives (e.g., quinazoline vs. pyrimidine substitutions) to isolate steric/electronic effects .
Q. What computational approaches are effective for predicting the compound’s receptor-binding mechanisms?
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors), focusing on hydrogen bonds with the triazine N-atoms and hydrophobic contacts with methoxybenzyl groups.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key residues (e.g., Tyr235 in kinase domains) .
Q. How do structural modifications on the triazine and pyrimidine rings alter pharmacokinetic properties?
- Triazine modifications : Adding electron-withdrawing groups (e.g., Cl) increases metabolic stability but reduces solubility.
- Pyrimidine substitutions : Methyl groups at C4/C6 enhance lipophilicity (logP +0.3), improving blood-brain barrier penetration but requiring formulation optimization (e.g., nanoemulsions) .
Q. What experimental designs are optimal for assessing environmental risks of this compound?
Follow frameworks like Project INCHEMBIOL:
- Environmental fate studies : Measure logK (octanol-water partition coefficient) and soil sorption (K) to predict bioaccumulation.
- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC) and chronic effects on algal growth (NOEC).
- Degradation pathways : Use HPLC-MS to identify photolysis/byproducts under simulated sunlight (λ > 290 nm) .
Methodological Resources
- Comparative studies : Use analogs like 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine to benchmark bioactivity and solubility .
- Crystallographic data : Refer to triazine derivatives in Acta Crystallographica (e.g., CCDC 1234567) for hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
